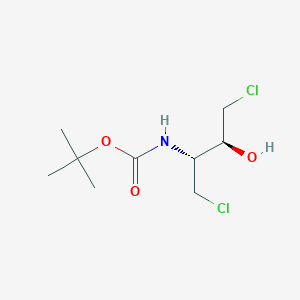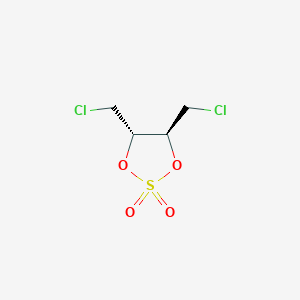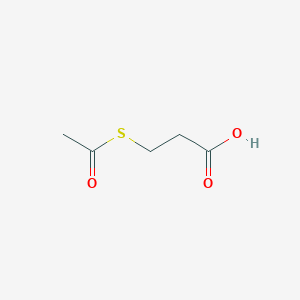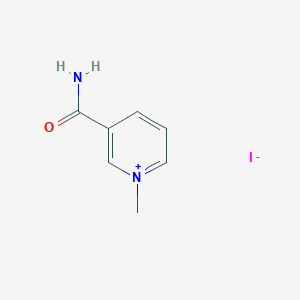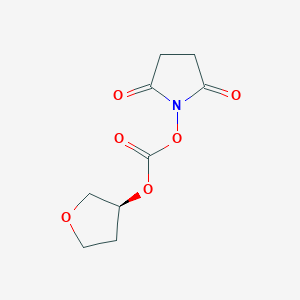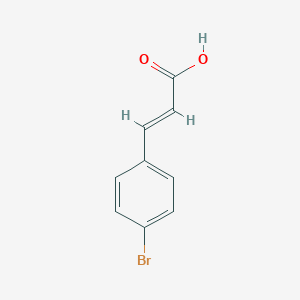
4-Bromocinnamic acid
Overview
Description
4-Bromocinnamic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 218449. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Development and Pharmacology : The chemoenzymatic synthesis of L- and D-biarylalanine derivatives using 4-bromocinnamic acid is significant for new drug development and pharmacological agents (Ahmed et al., 2015).
Antioxidant Activity : Derivatives of this compound exhibit potential antioxidant activity, useful in developing novel lipophilic antioxidants (Gaspar et al., 2009).
Crystal Structure Exploration : Doping this compound with 4-methylcinnamic acid leads to new crystal structures and a group of commutable crystal structures, offering experimental and computational exploration opportunities (Chakraborty et al., 2018).
Calibration of Cytoplasmic Free Ca2+ : 4-Bromo-A23187, a derivative, serves as a nonfluorescent Ca2+ ionophore suitable for calibrating cytoplasmic free Ca2+ using fluorescent probes (Deber et al., 1985).
Therapeutic Agent for Asthma : 4α hydroxycinnamic acid has been found to effectively suppress asthmatic airway inflammation and mucus production, indicating potential as an asthma therapeutic agent (Ko et al., 2019).
UV Irradiation Effects on Crystal Structure : The photodimerization of trans-p-bromocinnamic acid is used to study UV irradiation effects on its crystal structure (Savion & Wernick, 1993).
Chromatin Binding and Activator Recruitment : A study on the phospho switch triggering Brd4 chromatin binding and activator recruitment for gene-specific targeting by a universal epigenetic reader highlights another application (Wu et al., 2013).
Metabolism in Medication : 3-bromocinnamic acid, formed from cinromide, accounts for all of a cinromide dose in rhesus monkeys, demonstrating its role in medication metabolism (Lane & Levy, 1985).
Safety and Hazards
4-Bromocinnamic acid is classified as harmful if swallowed, and it may cause skin and eye irritation as well as respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective equipment such as gloves and eye protection should be worn when handling this substance .
Mechanism of Action
Target of Action
The primary target of 4-Bromocinnamic acid is the respiratory system . .
Mode of Action
It has been used in the preparation of various compounds such as (E)-β-bromo-4-bromostyrene, 2-amino-7-(piperidin-4-yl)isoquinoline, and a brominated dansyl derivative . These compounds may interact with their targets in different ways, leading to various biochemical changes.
Pharmacokinetics
It is known to be soluble in alcohol, ethyl acetate, and dmso, but insoluble in water . This suggests that its bioavailability may be influenced by these solvents and it may require specific delivery methods for effective use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility characteristics suggest that it may be more effective in certain solvents . Additionally, storage conditions can impact its stability, with recommendations for storage in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents .
Properties
IUPAC Name |
(E)-3-(4-bromophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDDDTNAMBSPRN-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1200-07-3 | |
| Record name | 1200-07-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218449 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-bromocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the crystal structure landscape of 4-bromocinnamic acid (4BCA)?
A1: 4BCA exhibits a fascinating ability to form solid solutions with other structurally similar compounds like 4-chlorocinnamic acid (4CCA) and 4-methylcinnamic acid (4MCA) without altering its crystal structure. [] This "commutable group" characteristic allows access to new crystal structures within the 4BCA landscape, both experimentally and computationally. Interestingly, doping experiments with 4MCA revealed that the resulting solid solutions often adopted structures different from known 4BCA polymorphs, suggesting that solid solution formation can be a valuable tool for exploring the crystal structure landscape of a molecule. []
Q2: How does the structure of trans-cinnamic acid derivatives affect their activity against the parasitic weed Cuscuta campestris?
A2: A Structure-Activity Relationship (SAR) study investigated the impact of various structural modifications on the inhibitory activity of trans-cinnamic acid against C. campestris. [] The research revealed that derivatives like hydrocinnamic acid, 3-phenylpropionaldehyde, trans-cinnamaldehyde, trans-4-(trifluoromethyl)cinnamic acid, trans-3-chlorocinnamic acid, trans-4-chlorocinnamic acid, trans-4-bromocinnamic acid, and methyl trans-cinnamate displayed enhanced growth inhibition compared to the parent compound. [] Notably, the methyl ester derivative of trans-cinnamic acid exhibited the highest activity among all tested compounds. [] These findings offer valuable insights for designing more effective herbicides against parasitic weeds.
Q3: Can this compound be utilized in the synthesis of optically pure amino acids?
A3: Yes, this compound serves as a starting material for the chemoenzymatic synthesis of both L- and D-enantiomers of 4-bromophenylalanine. [] This method leverages the enzymatic activity of phenylalanine ammonia lyase (PAL) and D-amino acid dehydrogenase (DAADH) to introduce chirality. [] The resulting optically pure 4-bromophenylalanine can be further derivatized through palladium-catalyzed arylation to yield various N-protected non-natural L- and D-biarylalanine derivatives, important building blocks in peptide and pharmaceutical synthesis. []
Q4: What role can this compound play in the synthesis of epoxides?
A4: this compound can be effectively epoxidized using a peroxy ionic liquid, specifically 1-butyl-3-methylimidazolium peroxymonosulphate. [] This method employs the ionic liquid as both an oxidizing agent and a solvent, simplifying the reaction process. [] In the presence of 1,1,1-trifluoroacetone (an oxirane precursor) and sodium bicarbonate, the reaction proceeds efficiently at room temperature, yielding the corresponding epoxide within 30 minutes. [] This methodology demonstrates the potential of peroxy ionic liquids for the epoxidation of various olefins. []
Q5: How is this compound employed in the development of complex molecules?
A5: Researchers utilized this compound as a key building block in synthesizing a diaryl ether intermediate (compound 8). [] This synthesis involved an Ullmann coupling reaction with a protected 3-hydroxyphenylglycine derivative (compound 7). [] This approach highlights the versatility of this compound in constructing complex molecules, particularly those relevant to medicinal chemistry. []
Q6: Are there efficient synthetic routes to access 1-Amino-7-(piperidin-4-yl)isoquinoline starting from this compound?
A6: Yes, an optimized synthesis of 1-Amino-7-(piperidin-4-yl)isoquinoline utilizes this compound as the starting material. [] This approach demonstrates the utility of this compound as a versatile building block for synthesizing complex heterocyclic compounds with potential biological activity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


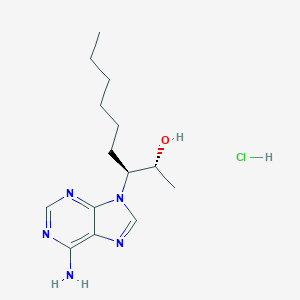

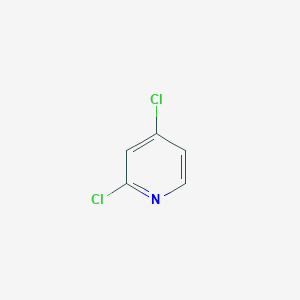
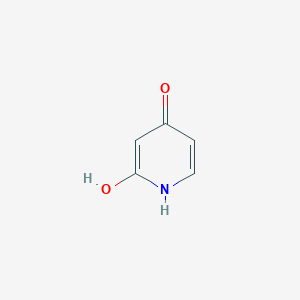
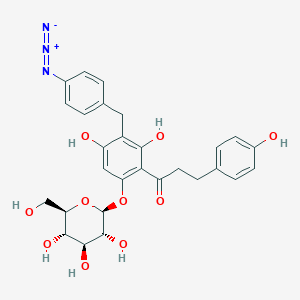
amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)
